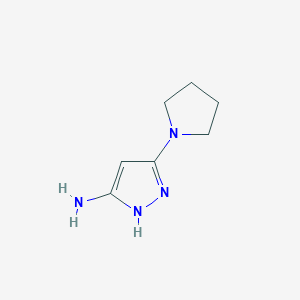
5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine
Descripción general
Descripción
The compound “5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for “5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine” are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine” would be characterized by the presence of the pyrrolidine and pyrazole rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving “5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine” would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine” would be influenced by the presence of the pyrrolidine and pyrazole rings. For example, the pyrrolidine ring can enhance the three-dimensional coverage of the molecule .Aplicaciones Científicas De Investigación
Anticancer Applications
5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine derivatives have shown potential in cancer treatment. For example, a study by Panneerselvam et al. (2022) synthesized novel amide derivatives of this compound, which exhibited significant antiproliferative activity against human breast cancer cell lines, suggesting its utility in cancer therapeutics (Panneerselvam et al., 2022).
Synthetic Applications
Katritzky et al. (2000) reported the synthesis of 1,5-disubstituted pyrrolidin-2-ones, a process involving nucleophilic substitution that could be significant in the development of various pharmaceuticals and chemicals (Katritzky et al., 2000).
Chemical Structure and Properties
Hiscock et al. (2019) explored the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its complex with ZnCl2, revealing its phase behavior and fluorescent properties, which could be valuable in material science and sensor applications (Hiscock et al., 2019).
Catalysis and Polymerization
Obuah et al. (2014) investigated pyrazolylamine ligands in the oligomerization and polymerization of ethylene, a process critical in the production of plastics and other synthetic materials. This study highlights the role of 5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine derivatives in catalysis (Obuah et al., 2014).
Direcciones Futuras
The future directions for research on “5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine” could include further exploration of its synthesis, characterization, and potential biological activities. The pyrrolidine scaffold is a versatile structure in drug discovery, and new pyrrolidine compounds with different biological profiles continue to be designed .
Propiedades
IUPAC Name |
3-pyrrolidin-1-yl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-6-5-7(10-9-6)11-3-1-2-4-11/h5H,1-4H2,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXYJYSRMZFPAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NNC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(pyrrolidin-1-yl)-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419696.png)
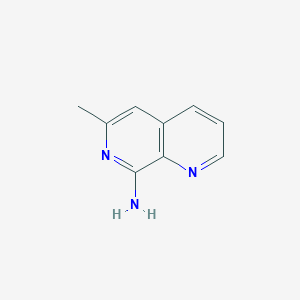
![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419701.png)
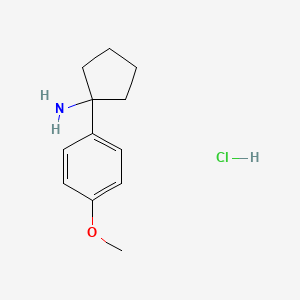
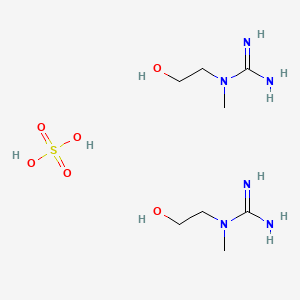
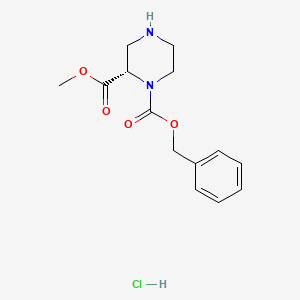
![Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B1419708.png)
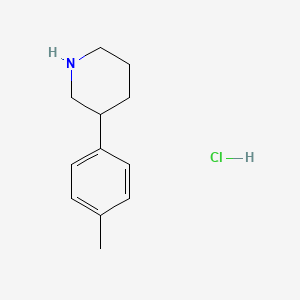
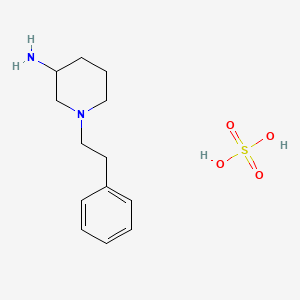
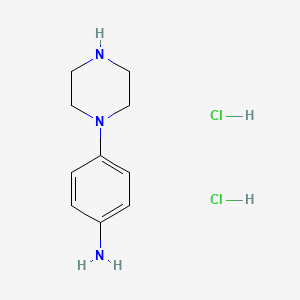
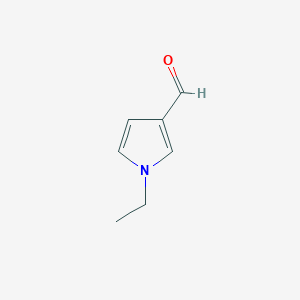

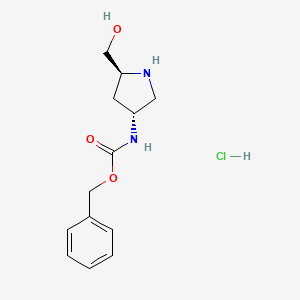
![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B1419717.png)